molecular formula C17H17N5OS B2634737 (4-(6-Methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(pyrazin-2-yl)methanone CAS No. 1170536-86-3

(4-(6-Methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(pyrazin-2-yl)methanone

Cat. No.: B2634737
CAS No.: 1170536-86-3
M. Wt: 339.42
InChI Key: NTFGGUQOUJWUAM-UHFFFAOYSA-N
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Description

The compound (4-(6-Methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(pyrazin-2-yl)methanone is a high-purity research chemical belonging to the benzothiazol-2-yl(piperazin-1-yl)methanone class, a scaffold identified as a promising new anti-mycobacterial chemotype . Its core structure is characterized by a benzothiazole moiety linked to a piperazine ring, a configuration that has demonstrated significant research value in medicinal chemistry. This compound is of particular interest for research into novel therapeutic agents for tuberculosis. Structurally similar analogs within this chemical family have shown potent in vitro activity against Mycobacterium tuberculosis H37Rv strain, with minimum inhibitory concentrations (MICs) reported in the low micromolar range (1-10 μM) . Furthermore, the benzothiazole-piperazine scaffold has been explored as a basis for designing new neuronal nitric oxide synthase (nNOS) inhibitors. Research on analogous compounds has demonstrated neuroprotective effects in a 6-OHDA-induced unilateral lesioned rat model of Parkinson's disease, highlighting its potential utility in neurological disorder research . The presence of the pyrazine ring in this specific compound may influence its physicochemical properties and binding affinity, making it a valuable candidate for structure-activity relationship (SAR) and 3D-QSAR studies aimed at optimizing potency and selectivity . This product is intended for research and development purposes in a controlled laboratory environment only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

[4-(6-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-pyrazin-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5OS/c1-12-2-3-13-15(10-12)24-17(20-13)22-8-6-21(7-9-22)16(23)14-11-18-4-5-19-14/h2-5,10-11H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTFGGUQOUJWUAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)N3CCN(CC3)C(=O)C4=NC=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(6-Methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(pyrazin-2-yl)methanone typically involves multi-step organic reactions

    Preparation of 6-Methylbenzo[d]thiazole: This can be synthesized by the cyclization of 2-aminothiophenol with acetic acid and methyl iodide under reflux conditions.

    Formation of Piperazine Derivative: The 6-methylbenzo[d]thiazole is then reacted with piperazine in the presence of a suitable base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF).

    Attachment of Pyrazine Moiety: The final step involves the coupling of the piperazine derivative with pyrazine-2-carbonyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

(4-(6-Methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(pyrazin-2-yl)methanone can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine or pyrazine rings using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride or potassium carbonate.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new alkyl or acyl groups attached to the piperazine or pyrazine rings.

Scientific Research Applications

Chemistry

In chemistry, (4-(6-Methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(pyrazin-2-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and the development of new synthetic methodologies.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with biological targets can provide insights into its mechanism of action and potential therapeutic applications.

Medicine

In medicinal chemistry, (4-(6-Methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(pyrazin-2-yl)methanone is investigated for its potential as a drug candidate. Its structure suggests it may have activity against certain diseases, making it a subject of interest for drug discovery and development.

Industry

In the industrial sector, this compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds. Its versatility makes it a valuable asset in various industrial applications.

Mechanism of Action

The mechanism of action of (4-(6-Methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(pyrazin-2-yl)methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in disease processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Piperazine-Pyrazine Derivatives with Aromatic Substitutions

Example Compounds (from ):

  • 7c: (4-(4-Chlorobenzyl)piperazin-1-yl)(pyrazin-2-yl)methanone
  • 7d: (4-(4-Bromobenzyl)piperazin-1-yl)(pyrazin-2-yl)methanone
  • 7e: (4-(4-Methoxybenzyl)piperazin-1-yl)(pyrazin-2-yl)methanone
Property Target Compound (6-Methylbenzo[d]thiazol) 7c (4-Chlorobenzyl) 7d (4-Bromobenzyl) 7e (4-Methoxybenzyl)
Molecular Weight Not reported 316.10 360.05 312.15
Yield Not reported 11% 30% 12%
Key Substituent 6-Methylbenzo[d]thiazole 4-Cl-Benzyl 4-Br-Benzyl 4-OCH3-Benzyl
Spectral Data N/A δ 8.94 (H3’), 165.0 (C=O) δ 8.93 (H3’), 165.2 (C=O) δ 3.50 (CH2), 62.3 (CH2)

Key Observations :

  • The target compound’s benzo[d]thiazole group may confer enhanced π-π stacking compared to halogenated benzyl groups in 7c/d.
  • Methoxy substitution (7e) likely improves solubility but reduces steric bulk compared to halogens.
  • Low yields (11–30%) in 7c/d/e suggest synthetic challenges in coupling bulky aromatic groups to piperazine-pyrazine scaffolds .

Piperazine-Thiazole/Urea Hybrids ()

Example Compounds :

  • 11a : 1-(3-Fluorophenyl)-3-(4-(4-((4-(2-hydrazinyl-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)urea
  • 11d : 1-(4-Trifluoromethylphenyl)-3-(4-(4-((4-(2-hydrazinyl-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)urea
Property Target Compound (6-Methylbenzo[d]thiazol) 11a (3-Fluorophenyl) 11d (4-CF3-Phenyl)
Yield Not reported 85.1% 85.3%
ESI-MS [M+H]+ Not reported 484.2 534.1
Key Functional Group Methanone linker Urea linker Urea linker

Key Observations :

  • Urea-based analogs (11a–11o) exhibit higher yields (83–88%) compared to methanone-linked derivatives (7c–e), likely due to milder reaction conditions .

Thiophene- and Imidazo[2,1-b]thiazole Derivatives ()

Example Compounds :

  • 22: (4-(1-(3-Methoxy-4-(thiophen-3-yl)benzoyl)azetidin-3-yl)piperazin-1-yl)(thiazol-2-yl)methanone
  • 9ce: (4-((4-Tert-butylphenyl)sulfonyl)piperazin-1-yl)(5-(4-chlorophenyl)imidazo[2,1-b]thiazol-2-yl)methanone
Property Target Compound (6-Methylbenzo[d]thiazol) 22 (Thiophene) 9ce (Imidazo[2,1-b]thiazole)
Molecular Weight Not reported 475.14 (calculated) 487.07 (observed)
Key Substituent Pyrazine Thiophene Imidazo[2,1-b]thiazole
Spectral Data N/A HRMS: 475.1411 [M+Na]+ HRMS: 487.06481 [M+H]+

Key Observations :

  • Thiophene and imidazo[2,1-b]thiazole substituents (22, 9ce) increase molecular complexity and may enhance binding to hydrophobic pockets in enzymes.
  • The target compound’s pyrazine ring offers a compact, planar structure for efficient π-stacking, contrasting with the bulkier thiophene/imidazole systems.

Substituent Effects on Pharmacokinetic Properties

  • Electron-Withdrawing Groups (e.g., Cl, Br in 7c/d): Increase metabolic stability but reduce solubility.
  • Electron-Donating Groups (e.g., OCH3 in 7e): Improve solubility but may accelerate oxidative metabolism.
  • Benzo[d]thiazole vs. Benzyl : The 6-methylbenzo[d]thiazole in the target compound likely enhances rigidity and aromatic interactions compared to flexible benzyl groups in 7c–e .

Biological Activity

The compound (4-(6-Methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(pyrazin-2-yl)methanone is a derivative of benzothiazole and piperazine, which has garnered attention for its potential biological activities, particularly in the field of cancer research. This article aims to explore the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of (4-(6-Methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(pyrazin-2-yl)methanone can be represented as follows:

C15H16N4OS\text{C}_{15}\text{H}_{16}\text{N}_{4}\text{OS}

Benzothiazole derivatives, including this compound, have shown various mechanisms of action against cancer cells. Key mechanisms include:

  • Inhibition of Cell Proliferation : The compound has been reported to inhibit cell proliferation in various cancer cell lines.
  • Induction of Apoptosis : It triggers apoptosis in cancer cells by activating caspases and altering mitochondrial membrane potential.
  • Cell Cycle Arrest : The compound induces cell cycle arrest at the G1/S phase, preventing cancer cells from dividing.

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzothiazole derivatives:

  • In vitro Studies : Various derivatives have demonstrated significant cytotoxic effects against multiple cancer cell lines, including breast (MCF-7), prostate (DU-145), and lung (HCT-116) cancers. For example, one study reported a GI50 value of 7.9 µM against HCT-116 cells for a similar benzothiazole derivative .
Cell LineGI50 Value (µM)Reference
MCF-79.2
DU-1458
HCT-1167.9

Structure-Activity Relationship (SAR)

The structural modifications in benzothiazole derivatives significantly impact their biological activity. For instance, the introduction of halogen groups has been associated with enhanced antiproliferative effects .

Case Studies

  • Study on Piperazine Derivatives : A study synthesized various piperazine-based benzothiazole derivatives and evaluated their anticancer activity against several cell lines. The results indicated that compounds with specific substitutions exhibited enhanced cytotoxicity .
  • Mechanistic Insights : Another research focused on the mechanism by which these compounds induce apoptosis. It was found that they lead to an increase in reactive oxygen species (ROS) levels, which is critical for triggering apoptotic pathways .

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